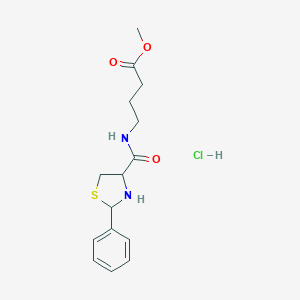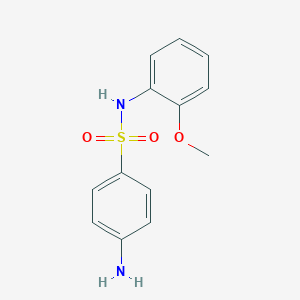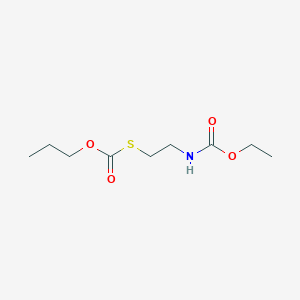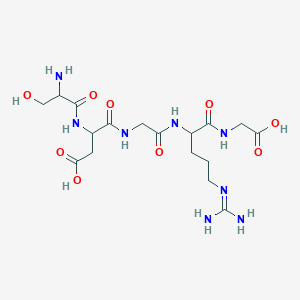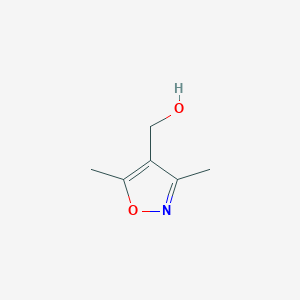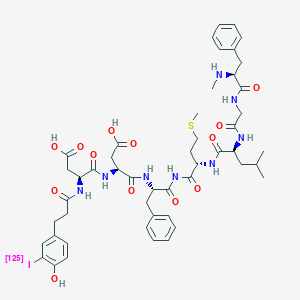![molecular formula C30H66O6Si6 B009974 Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane CAS No. 108638-04-6](/img/structure/B9974.png)
Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane, commonly known as PTMSP, is a siloxane-based polymer that has gained significant attention in scientific research due to its unique properties and potential applications. PTMSP is a highly permeable membrane material that has been extensively studied for its use in gas separation, water purification, and drug delivery systems.
Wissenschaftliche Forschungsanwendungen
PTMSP has been extensively studied for its use in gas separation, particularly for the separation of small molecules such as hydrogen, carbon dioxide, and oxygen. PTMSP has also been investigated for its potential use in water purification systems, as it has been shown to have high selectivity for removing certain contaminants such as heavy metals and organic pollutants. In addition, PTMSP has been studied for its use in drug delivery systems, as it has the ability to selectively transport certain drugs across cell membranes.
Wirkmechanismus
The high permeability of PTMSP is due to its unique structure, which consists of a highly branched network of siloxane bonds. The cross-linking of the polymer creates a dense network of channels that allow for the selective transport of small molecules. The selectivity of PTMSP is determined by the size and shape of the channels, as well as the chemical interactions between the polymer and the molecules being transported.
Biochemische Und Physiologische Effekte
PTMSP has been shown to be biocompatible and non-toxic, making it a promising material for use in biomedical applications. Studies have shown that PTMSP can be used as a scaffold for tissue engineering, as it can support the growth and differentiation of cells. In addition, PTMSP has been investigated for its potential use in drug delivery systems, as it can selectively transport certain drugs across cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PTMSP is its high permeability and selectivity, which makes it a promising material for use in gas separation, water purification, and drug delivery systems. However, the synthesis of PTMSP can be challenging, and the resulting polymer can be difficult to process and handle. In addition, the high degree of cross-linking in PTMSP can make it difficult to modify the polymer for specific applications.
Zukünftige Richtungen
There are several future directions for the research and development of PTMSP. One area of interest is the development of new synthesis methods that can produce PTMSP with improved properties and performance. Another area of interest is the investigation of new applications for PTMSP, such as in energy storage and conversion devices. Finally, the development of PTMSP-based materials for biomedical applications, such as drug delivery and tissue engineering, is an area of active research.
Synthesemethoden
PTMSP is synthesized by the hydrosilation reaction of a phenylmethyldichlorosilane with trimethylsilyloxymethylsilane. The reaction is catalyzed by platinum and requires the use of a solvent such as toluene or tetrahydrofuran. The resulting polymer is a highly branched structure with a high degree of cross-linking. The molecular weight of PTMSP can be controlled by adjusting the reaction conditions, such as the catalyst concentration and reaction time.
Eigenschaften
CAS-Nummer |
108638-04-6 |
|---|---|
Produktname |
Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane |
Molekularformel |
C30H66O6Si6 |
Molekulargewicht |
691.4 g/mol |
IUPAC-Name |
trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane |
InChI |
InChI=1S/C30H66O6Si6/c1-37(2,3)31-19-25-26(20-32-38(4,5)6)28(22-34-40(10,11)12)30(24-36-42(16,17)18)29(23-35-41(13,14)15)27(25)21-33-39(7,8)9/h19-24H2,1-18H3 |
InChI-Schlüssel |
ZPCGFDMAXYJGDX-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCC1=C(C(=C(C(=C1CO[Si](C)(C)C)CO[Si](C)(C)C)CO[Si](C)(C)C)CO[Si](C)(C)C)CO[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)OCC1=C(C(=C(C(=C1CO[Si](C)(C)C)CO[Si](C)(C)C)CO[Si](C)(C)C)CO[Si](C)(C)C)CO[Si](C)(C)C |
Synonyme |
Trimethyl[(2,3,4,5,6-pentakis([(trimethylsilyl)oxy]methyl)benzyl)oxy]s ilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



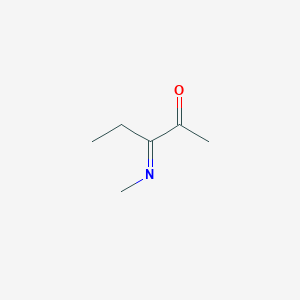
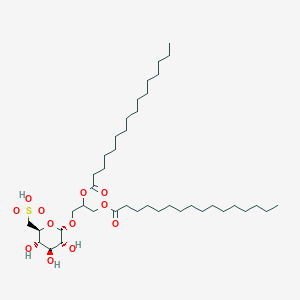
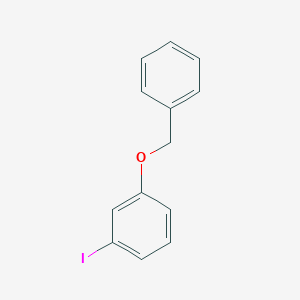
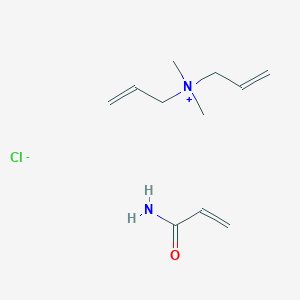
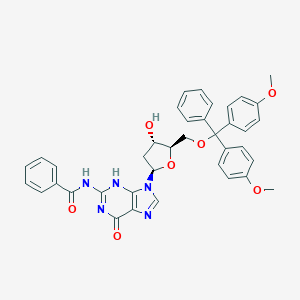
![methyl (2S)-2-[[2-[[(2R)-2-(decanoylamino)-3-(2-methoxy-2-oxoethyl)sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoate](/img/structure/B9900.png)
![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)
![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)
